(3S,4S)-1-Benzylpyrrolidine-3,4-diamine
Overview
Description
(3S,4S)-1-Benzylpyrrolidine-3,4-diamine is a chiral diamine compound with significant importance in organic synthesis and medicinal chemistry. Its unique structure, featuring a pyrrolidine ring substituted with a benzyl group and two amine groups, makes it a valuable building block for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-Benzylpyrrolidine-3,4-diamine typically involves the following steps:
Starting Material: The synthesis often begins with commercially available pyrrolidine derivatives.
Benzylation: The pyrrolidine derivative undergoes benzylation to introduce the benzyl group at the nitrogen atom.
Chiral Resolution: The resulting compound is subjected to chiral resolution to obtain the desired (3S,4S) enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalytic Hydrogenation: Using catalysts to facilitate the hydrogenation steps.
High-Performance Liquid Chromatography (HPLC): For chiral resolution and purification.
Automated Reactors: To maintain consistent reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-1-Benzylpyrrolidine-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amine positions.
Common Reagents and Conditions
Oxidizing Agents: Such as mCPBA (meta-chloroperoxybenzoic acid) for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride (LiAlH4) for reduction reactions.
Nucleophiles: For substitution reactions, common nucleophiles include alkyl halides and acyl chlorides.
Major Products
Imines and Oximes: From oxidation reactions.
Amine Derivatives: From reduction reactions.
Substituted Pyrrolidines: From nucleophilic substitution reactions.
Scientific Research Applications
(3S,4S)-1-Benzylpyrrolidine-3,4-diamine has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its role in drug development, particularly in designing enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S,4S)-1-Benzylpyrrolidine-3,4-diamine involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound may influence signaling pathways by acting as an agonist or antagonist, depending on the target.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-1-Benzylpyrrolidine-3,4-diamine: The enantiomer of (3S,4S)-1-Benzylpyrrolidine-3,4-diamine.
(3S,4S)-1-Benzylpyrrolidine-3,4-diol: A structurally similar compound with hydroxyl groups instead of amine groups.
Uniqueness
Chirality: The (3S,4S) configuration provides unique stereochemical properties, making it distinct from its enantiomers.
Functional Groups: The presence of both benzyl and amine groups offers versatile reactivity, distinguishing it from other pyrrolidine derivatives.
Properties
IUPAC Name |
(3S,4S)-1-benzylpyrrolidine-3,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c12-10-7-14(8-11(10)13)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8,12-13H2/t10-,11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEARQVUKBKMUPY-QWRGUYRKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1CC2=CC=CC=C2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646129 | |
Record name | (3S,4S)-1-Benzylpyrrolidine-3,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193352-75-9 | |
Record name | (3S,4S)-1-Benzylpyrrolidine-3,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3S,4S)-(+)-3,4-Diamino-1-benzylpyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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